1-(4-Methylphenyl)-3-[(4-methylpiperazin-1-yl)amino]-3-(4-nitrophenyl)propan-1-one
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Overview
Description
1-(4-Methylphenyl)-3-[(4-methylpiperazin-1-yl)amino]-3-(4-nitrophenyl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-[(4-methylpiperazin-1-yl)amino]-3-(4-nitrophenyl)propan-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of nitro and methyl groups to the aromatic ring.
Amidation Reactions: Formation of the amide bond between the piperazine and the aromatic ring.
Reduction Reactions: Reduction of nitro groups to amines under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-[(4-methylpiperazin-1-yl)amino]-3-(4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Aromatic substitution reactions to introduce functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted aromatic compounds and heterocyclic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylphenyl)-3-[(4-methylpiperazin-1-yl)amino]-3-(4-nitrophenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-[(4-methylpiperazin-1-yl)amino]-3-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Shares the piperazine moiety and aromatic structure.
4-Methylpiperazine: Contains the piperazine ring with a methyl substituent.
4-Nitroaniline: Features the nitro group on an aromatic ring.
Uniqueness
1-(4-Methylphenyl)-3-[(4-methylpiperazin-1-yl)amino]-3-(4-nitrophenyl)propan-1-one is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[(4-methylpiperazin-1-yl)amino]-3-(4-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-16-3-5-18(6-4-16)21(26)15-20(22-24-13-11-23(2)12-14-24)17-7-9-19(10-8-17)25(27)28/h3-10,20,22H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVAZWDOLFNSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])NN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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